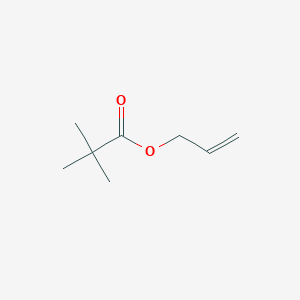
2-Propenyl trimethylacetate
Cat. No. B3048138
Key on ui cas rn:
15784-26-6
M. Wt: 142.2 g/mol
InChI Key: GVVKBARIYRBZHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05081287
Procedure details


A stirred solution of 11.6 grams (0.20 mole) of 2-propen-1ol in 100 ml of pyridine was heated to reflux. To this was added dropwise 24.1 grams (0.02 mole) of trimethylacetyl chloride. The exothermic reaction caused the reaction mixture temperature to become excessive. The heat source was removed, and the reaction mixture was cooled in an ice bath. The addition of the acid chloride was continued to completion. Upon completion of addition, the reaction mixture was warmed to reflux where it stirred for one hour. After this time the reaction mixture was cooled to ambient temperature where it stood for 60 hours. The reaction mixture was shaken with 700 ml of water, and the organic layer was separated. The aqueous layer was washed with two 15o ml portions of diethyl ether. The washes and the organic layer were combined and washed with two 75 ml portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. Low boiling volatile materials were removed from the oil by distillation under reduced pressure (b.p. 87°-100° C./21 mm), yielding 12.3 grams of 2-propenyl trimethylacetate as a residue. The nmr spectrum was consistent with the proposed structure.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH:2]=[CH2:3].[CH3:5][C:6]([CH3:11])([CH3:10])[C:7](Cl)=[O:8]>N1C=CC=CC=1>[CH3:5][C:6]([CH3:11])([CH3:10])[C:7]([O:4][CH2:1][CH:2]=[CH2:3])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
24.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)Cl)(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The exothermic reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The heat source was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The addition of the acid chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux where it
|
WAIT
|
Type
|
WAIT
|
|
Details
|
stood for 60 hours
|
|
Duration
|
60 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was shaken with 700 ml of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed with two 15o ml portions of diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with two 75 ml portions of an aqueous solution saturated with sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure to a residual oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed from the oil by distillation under reduced pressure (b.p. 87°-100° C./21 mm)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC=C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 432.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
